(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a furan ring, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 1-(2-methoxyphenyl)-5-phenyl-2,3-dihydro-1H-pyrrol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form the corresponding alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyrrolone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **(3E)-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
- **(3E)-3-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of (3E)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-1-(2-METHOXYPHENYL)-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the bromophenyl group, in particular, can enhance its potential as a pharmacophore in drug design.
Properties
Molecular Formula |
C28H20BrNO3 |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
(3E)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(2-methoxyphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H20BrNO3/c1-32-27-10-6-5-9-24(27)30-25(19-7-3-2-4-8-19)18-21(28(30)31)17-23-15-16-26(33-23)20-11-13-22(29)14-12-20/h2-18H,1H3/b21-17+ |
InChI Key |
VHMYIWWFUPBXGH-HEHNFIMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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